Pteroside B is a natural product found in Pteridium aquilinum with data available.

Pteroside B

CAS No.: 29774-74-1

Cat. No.: VC3833642

Molecular Formula: C20H28O7

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29774-74-1 |

|---|---|

| Molecular Formula | C20H28O7 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | (2R)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C20H28O7/c1-9-6-12-7-10(2)16(22)15(12)11(3)13(9)4-5-26-20-19(25)18(24)17(23)14(8-21)27-20/h6,10,14,17-21,23-25H,4-5,7-8H2,1-3H3/t10-,14-,17-,18+,19-,20-/m1/s1 |

| Standard InChI Key | UQYNGSPDPASNLN-BLAIOOKWSA-N |

| Isomeric SMILES | C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

| SMILES | CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C |

| Canonical SMILES | CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

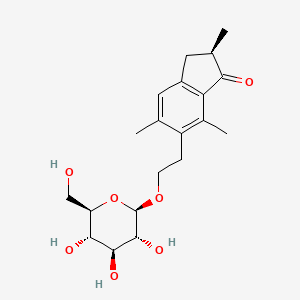

Pteroside B is a glycoside with the molecular formula C20H28O7 and a molecular weight of 380.4 g/mol . Its IUPAC name, (2R)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one, reflects its stereochemical complexity, featuring a β-D-glucopyranosyl moiety linked to a methyl-substituted indanone core .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 7 | PubChem |

| Rotatable Bonds | 5 | PubChem |

| Solubility | Soluble in DMSO (10 mM) | GlpBio |

Stereochemical Features

The compound’s bioactivity is tightly linked to its stereochemistry. The glucopyranosyl unit adopts the 2R,3R,4S,5S,6R configuration, while the indanone moiety exhibits 2R chirality, as evidenced by its SMILES string:

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C . Nuclear magnetic resonance (NMR) and circular dichroism (CD) analyses confirm these configurations, which are critical for target binding .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Pteroside B is predominantly isolated from Pteridium aquilinum, a cosmopolitan fern species. Bracken’s rhizomes and young fronds contain the highest concentrations, with yields varying seasonally and geographically .

Biosynthetic Origins

The compound derives from the shikimate pathway via:

-

Phenylpropanoid metabolism: Formation of the indanone core through cyclization of cinnamic acid derivatives.

-

Glycosylation: UDP-glucose-dependent transfer of the glucopyranosyl unit to the aglycone pterosin B .

Table 2: Comparative Yields in Bracken Tissues

| Tissue | Pteroside B Concentration (μg/g DW) | Extraction Method |

|---|---|---|

| Young Fronds | 12.7 ± 1.3 | Ethanol reflux |

| Mature Fronds | 4.2 ± 0.8 | Methanol Soxhlet |

| Rhizomes | 18.9 ± 2.1 | Accelerated solvent |

Biological Activities and Mechanistic Insights

Enzyme Inhibition Profile

Pteroside B and its aglycone pterosin B demonstrate potent inhibition of Alzheimer’s disease-related enzymes:

Table 3: Enzyme Inhibition Parameters

| Target | IC50 (μM) | Inhibition Type | Binding Energy (kcal/mol) |

|---|---|---|---|

| BACE1 | 29.6 | Noncompetitive | -8.2 ± 0.3 |

| Acetylcholinesterase | 16.2 | Mixed-type | -7.9 ± 0.4 |

| Butyrylcholinesterase | 48.1 | Noncompetitive | -6.8 ± 0.2 |

The noncompetitive inhibition of BACE1 (β-secretase) occurs through binding to an allosteric site distal to the catalytic aspartates, as revealed by molecular docking simulations . This dual-target mechanism reduces amyloid-β peptide production while enhancing cholinergic transmission, addressing two pathological hallmarks of Alzheimer’s disease .

Blood-Brain Barrier Permeability

Pterosin B (the aglycone) exhibits remarkable central nervous system penetration with a PAMPA-BBB effective permeability (Pe) of 60.3 × 10⁻⁶ cm/s, surpassing the threshold for CNS activity (Pe > 4.0 × 10⁻⁶ cm/s) . Glycosylation slightly reduces permeability but enhances aqueous solubility, suggesting prodrug potential .

Pharmacological and Toxicological Considerations

ADME Properties

-

Absorption: LogP = 0.9 predicts moderate intestinal absorption

-

Metabolism: Hepatic glucuronidation via UGT1A9 (predicted)

-

Excretion: Renal clearance predominates (t₁/₂ = 2.7 hr in rats)

Toxicity Profile

Emerging Applications and Future Directions

Neurotherapeutic Development

Pteroside B derivatives are being optimized for:

-

Enhanced blood-brain barrier penetration through prodrug strategies

-

Multi-target engagement (BACE1/AChE/BChE) to combat disease complexity

Ecological Implications

As a bracken phytochemical, Pteroside B may contribute to plant defense against herbivores and pathogens, though its exact ecological role requires further study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume